molecular formula C18H23ClN2OS B2562312 2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 554424-69-0

2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2562312
CAS No.: 554424-69-0
M. Wt: 350.91
InChI Key: XNOXIEGYDMAVKS-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide (molecular formula: C₁₉H₂₂ClN₂OS) is a thiazole-based propanamide derivative characterized by a hexylphenyl substituent at the 4-position of the thiazole ring and a 2-chloropropanamide chain. This structure combines a lipophilic hexyl group with the reactive chloro-propanamide moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2OS/c1-3-4-5-6-7-14-8-10-15(11-9-14)16-12-23-18(20-16)21-17(22)13(2)19/h8-13H,3-7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXIEGYDMAVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro group and hexyl-substituted phenyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence Source
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide C₁₂H₁₀Cl₂N₂OS 301.19 Not reported 4-chlorophenyl, 2-chloropropanamide
2-Chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide C₁₂H₁₀ClN₃O₃S 311.74 Not reported 3-nitrophenyl, 2-chloropropanamide
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 415.43 158–159 3-nitrophenyl, oxadiazole sulfanyl
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide C₁₃H₁₃ClN₂O₂S 296.77 Not reported 4-methoxyphenyl, 2-chloropropanamide
Target Compound : 2-Chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide C₁₉H₂₂ClN₂OS 369.91 (estimated) Not reported 4-hexylphenyl, 2-chloropropanamide N/A
Key Observations:

Substituent Effects on Lipophilicity: The hexylphenyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., methoxyphenyl in or chlorophenyl in ). This may improve membrane permeability in biological systems.

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular forces. For example, the nitro-substituted analog in has a higher melting point (158–159°C) due to strong dipole interactions and hydrogen bonding. The target compound’s melting point is likely lower due to the flexible hexyl chain.

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